molecular formula C21H24FN3O3 B3865406 2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3865406
M. Wt: 385.4 g/mol
InChI Key: DCRQWAGJNAIVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an oxazole ring, a carbonyl group, a fluorobenzyl group, and a diazaspirodecanone group. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are known for their wide range of biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxazoles are known to undergo a variety of chemical reactions. For example, they can be arylated at the C-5 and C-2 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the oxazole ring could increase its stability and potentially its reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many oxazole derivatives have shown a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential uses. Given the known biological activities of oxazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(5-ethyl-1,3-oxazole-4-carbonyl)-7-[(2-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-2-17-18(23-14-28-17)19(26)25-11-9-21(13-25)8-5-10-24(20(21)27)12-15-6-3-4-7-16(15)22/h3-4,6-7,14H,2,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQWAGJNAIVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
Reactant of Route 3
2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
Reactant of Route 5
2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

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